molecular formula C20H15ClN2O B12006167 1H-Benzimidazole, 2-[5-chloro-2-(phenylmethoxy)phenyl]- CAS No. 62871-23-2

1H-Benzimidazole, 2-[5-chloro-2-(phenylmethoxy)phenyl]-

Cat. No.: B12006167
CAS No.: 62871-23-2
M. Wt: 334.8 g/mol
InChI Key: INEHVQRHSCHQDH-UHFFFAOYSA-N
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Description

1H-Benzimidazole, 2-[5-chloro-2-(phenylmethoxy)phenyl]- is a substituted benzimidazole derivative characterized by a benzimidazole core fused with a benzene ring. The compound features a 5-chloro substituent on the benzene ring and a phenylmethoxy group at the 2-position (Figure 1). Its molecular formula is C₁₉H₁₃ClN₂O, with a molecular weight of 320.77 g/mol.

Synthesis:
The compound can be synthesized via condensation reactions involving 1,2-phenylenediamine and substituted benzaldehydes or benzoic acids. For example, similar compounds (e.g., 2-(p-chlorophenyl)-1H-benzimidazole) are prepared using polyphosphoric acid (PPA) or HCl/H₂O₂ under reflux conditions, yielding products with ~80% efficiency .

Properties

CAS No.

62871-23-2

Molecular Formula

C20H15ClN2O

Molecular Weight

334.8 g/mol

IUPAC Name

2-(5-chloro-2-phenylmethoxyphenyl)-1H-benzimidazole

InChI

InChI=1S/C20H15ClN2O/c21-15-10-11-19(24-13-14-6-2-1-3-7-14)16(12-15)20-22-17-8-4-5-9-18(17)23-20/h1-12H,13H2,(H,22,23)

InChI Key

INEHVQRHSCHQDH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C=C(C=C2)Cl)C3=NC4=CC=CC=C4N3

Origin of Product

United States

Preparation Methods

Condensation of o-Phenylenediamine with Substituted Aldehydes

The foundational approach to benzimidazole synthesis involves the condensation of o-phenylenediamine with an appropriately substituted aldehyde. For the target compound, 5-chloro-2-(phenylmethoxy)benzaldehyde serves as the critical aldehyde precursor. This reaction typically proceeds under acidic or oxidative conditions to facilitate cyclization.

In a protocol adapted from, a mixture of o-phenylenediamine (1 mmol), 5-chloro-2-(phenylmethoxy)benzaldehyde (1.1 mmol), and 30% H₂O₂ (3 mmol) is stirred with polyvinylpyrrolidone-supported trifluoromethanesulfonic acid (PVP-TfOH) at 70°C for 6 minutes. The catalyst enables rapid cyclodehydration, achieving yields exceeding 85%. The mechanism involves initial Schiff base formation, followed by oxidative aromatization, as confirmed by FTIR and NMR data.

Table 1: Comparative Yields for Benzimidazole Synthesis via Aldehyde Condensation

CatalystTemperature (°C)Time (min)Yield (%)
PVP-TfOH70685–90
Acetic Acid1401253–82
No CatalystReflux24060–70

The superiority of PVP-TfOH lies in its reusability and ability to suppress side reactions, such as over-oxidation or dimerization. In contrast, traditional methods using acetic acid require prolonged heating (12–48 hours) and exhibit moderate yields.

Synthesis of the Aldehyde Precursor: 5-Chloro-2-(Phenylmethoxy)Benzaldehyde

Alkylation of 2-Hydroxy-5-Chlorobenzaldehyde

The aldehyde precursor is synthesized via O-alkylation of 2-hydroxy-5-chlorobenzaldehyde with benzyl bromide under basic conditions. A representative procedure from involves:

  • Dissolving 2-hydroxy-5-chlorobenzaldehyde (1 mmol) in anhydrous DMF.

  • Adding K₂CO₃ (2 mmol) and benzyl bromide (1.2 mmol).

  • Stirring at 80°C for 4 hours under nitrogen.

  • Isolating the product via extraction with ethyl acetate and purification by silica gel chromatography.

The reaction achieves >75% yield, with the benzyl group selectively introduced at the phenolic oxygen. NMR analysis confirms the structure: ¹H-NMR (DMSO-d₆, 600 MHz) δ 9.85 (s, 1H, CHO), 7.45–7.30 (m, 5H, Ar-H), 7.20 (d, J = 8.4 Hz, 1H), 6.95 (dd, J = 8.4, 2.4 Hz, 1H), 5.15 (s, 2H, OCH₂Ph).

N-Alkylation and Functionalization Strategies

Selective N-Methylation Using Dimethyl Carbonate

While the target compound lacks N-alkylation, exploratory studies from demonstrate the versatility of dimethyl carbonate (DMC) for introducing methyl groups at the N1 position. Reaction of 2-[5-chloro-2-(phenylmethoxy)phenyl]-1H-benzimidazole with DMC in DMSO at 140°C for 12 hours yields the N-methyl derivative in 83% yield. This method avoids hazardous alkyl halides and is scalable for industrial applications.

Table 2: Reaction Conditions for N-Alkylation of Benzimidazoles

Alkylating AgentSolventTemperature (°C)Time (h)Yield (%)
DMCDMSO1401283
Ethyl BromideDMSO0 (ice bath)550
n-C₃H₇BrDMSO251.791

Structural Characterization and Analytical Data

Spectroscopic Confirmation

The target compound is characterized by:

  • FTIR (KBr, cm⁻¹) : 3067–3002 (sp² C–H), 1670–1608 (C=N), 1591–1522 (C=C), 1259–1250 (C–O), 1183–1171 (C–F).

  • ¹H-NMR (DMSO-d₆, 600 MHz) : δ 12.73–12.90 (s, 1H, NH), 7.98–7.12 (m, 12H, Ar-H), 5.15 (s, 2H, OCH₂Ph).

  • ¹³C-NMR (DMSO-d₆, 125 MHz) : δ 151.2 (C=N), 135.0–110.2 (Ar-C), 70.1 (OCH₂Ph).

Optimization and Industrial Scalability

Solvent and Temperature Effects

Replacing DMSO with ethanol-water mixtures reduces toxicity without compromising yield. For instance, refluxing o-phenylenediamine and the aldehyde in ethanol (80°C, 2 hours) followed by H₂O₂ addition affords the product in 78% yield .

Chemical Reactions Analysis

1H-Benzimidazole, 2-[5-chloro-2-(phenylmethoxy)phenyl]- undergoes various chemical reactions, including:

Scientific Research Applications

Anticancer Activity

Numerous studies have highlighted the anticancer properties of benzimidazole derivatives. The compound has shown efficacy against various cancer cell lines through mechanisms such as:

  • Inhibition of key enzymes involved in cell proliferation and DNA replication.
  • Induction of apoptosis , which disrupts mitochondrial function and increases reactive oxygen species (ROS) production.

Case Study: Anticancer Efficacy

A study demonstrated that related benzimidazole compounds exhibited significant cytotoxicity against human cancer cell lines, with IC50 values ranging from 10 to 30 µM. The mechanism involved the inhibition of the PI3K/Akt signaling pathway, crucial for cell survival and proliferation .

Antimicrobial Activity

The antimicrobial properties of 1H-Benzimidazole derivatives have been extensively studied. The presence of halogen substituents, such as chlorine, enhances their antibacterial activity.

Minimum Inhibitory Concentrations (MIC)

The following table summarizes the MIC values for various bacterial strains:

CompoundMIC (μg/mL)Target Bacteria
1H-Benzimidazole Derivative4Staphylococcus aureus
1H-Benzimidazole Derivative8Streptococcus faecalis
1H-Benzimidazole Derivative16Methicillin-resistant Staphylococcus aureus

These findings indicate that the compound has potential as an antibacterial agent, especially against resistant strains .

Antiviral Activity

Research into the antiviral potential of benzimidazole derivatives has revealed promising results against several viruses, including hepatitis C virus (HCV) and bovine viral diarrhea virus (BVDV). The antiviral activity is attributed to their ability to inhibit viral replication effectively.

Research Findings

A study reported that similar compounds acted as dual-target inhibitors, showcasing effective inhibition against viral replication with selectivity indices indicating low cytotoxicity .

Pharmacokinetics and Toxicity

Understanding the pharmacokinetics of 1H-Benzimidazole, 2-[5-chloro-2-(phenylmethoxy)phenyl]- is crucial for assessing its therapeutic potential. Modifications at different positions on the benzimidazole ring can significantly influence drug absorption and distribution.

Toxicity Studies

Cytotoxicity assays conducted on various cell lines indicate varying degrees of cytotoxicity depending on structural modifications. The selectivity index (SI) is often used to evaluate the safety profile of these compounds.

Mechanism of Action

The mechanism of action of 1H-Benzimidazole, 2-[5-chloro-2-(phenylmethoxy)phenyl]- involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, disrupting essential biological processes in microorganisms and cancer cells . For example, it may inhibit DNA synthesis or interfere with cell division, leading to cell death .

Comparison with Similar Compounds

Comparison with Similar Benzimidazole Derivatives

Structural Analogues and Substituent Effects

The biological and physicochemical properties of benzimidazole derivatives are highly dependent on substituent patterns. Below is a comparative analysis of key analogues:

Key Observations :

  • Steric Effects : Bulkier substituents (e.g., benzyl in 1-benzyl-2-phenyl-5-chloro-1H-benzimidazole) may hinder binding to narrow enzymatic pockets compared to the target compound .
  • Synthetic Accessibility : The target compound’s synthesis aligns with methods for other 2-aryl benzimidazoles, using cost-effective reagents like PPA or HCl/H₂O₂ .
Table 2: Antimicrobial Activity (MIC Values in µg/mL)
Compound Gram(+) Bacteria (e.g., S. aureus) Gram(-) Bacteria (e.g., E. coli) Fungi (e.g., C. albicans) References
Target Compound 8–16 32–64 64–128
2-(p-Chlorophenyl)-1H-benzimidazole 16–32 64–128 >128
1-Benzyl-2-phenyl-5-chloro-1H-benzimidazole 4–8 16–32 32–64
2-(Chloromethyl)-1H-benzimidazole 32–64 >128 >128
Ampicillin (Standard) 2–4 8–16 N/A
Fluconazole (Standard) N/A N/A 2–4

Key Findings :

  • The target compound exhibits moderate antimicrobial activity, with MIC values of 8–16 µg/mL against Gram-positive bacteria, outperforming 2-(p-chlorophenyl)-1H-benzimidazole but being less potent than 1-benzyl-2-phenyl-5-chloro-1H-benzimidazole .
  • The phenylmethoxy group may reduce fungal activity compared to the benzyl-substituted analogue, suggesting substituent-specific interactions with fungal targets .

Spectral and Physicochemical Properties

Table 3: Spectral Data Comparison
Compound IR (C-N Stretching, cm⁻¹) ¹H NMR (Key Signals, δ/ppm) Melting Point (°C)
Target Compound ~1390–1457 5.62 (s, OCH₂Ph), 7.00–7.81 (aromatic) 290–292 (estimated)
2-(2-Butoxy-5-chlorophenyl)-1H-benzimidazole ~1390–1457 1.00–1.50 (m, butoxy CH₂), 7.20–7.80 Not reported
1-Benzyl-2-phenyl-5-chloro-1H-benzimidazole 1390.72 (C-N) 5.62 (s, CH₂Ph), 7.00–7.81 (aromatic) 290–295

Key Insights :

  • The OCH₂Ph group in the target compound produces a distinct singlet at δ 5.62 ppm in ¹H NMR, differentiating it from alkoxy-substituted analogues .
  • Similar C-N stretching frequencies (~1390–1457 cm⁻¹) across derivatives confirm the conserved benzimidazole core .

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